2-(Piperidin-1-yl)ethyl 3,5-dinitrobenzoate
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Overview
Description
2-(Piperidin-1-yl)ethyl 3,5-dinitrobenzoate is a chemical compound that features a piperidine ring attached to an ethyl chain, which is further connected to a 3,5-dinitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)ethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2-(piperidin-1-yl)ethanol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)ethyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro groups on the benzene ring can be targets for nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic substitution: Substituted benzene derivatives.
Reduction: 2-(Piperidin-1-yl)ethyl 3,5-diaminobenzoate.
Hydrolysis: 3,5-dinitrobenzoic acid and 2-(piperidin-1-yl)ethanol.
Scientific Research Applications
2-(Piperidin-1-yl)ethyl 3,5-dinitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)ethyl 3,5-dinitrobenzoate largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The nitro groups can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-1-yl)ethyl 4-nitrobenzoate
- 2-(Piperidin-1-yl)ethyl 2,4-dinitrobenzoate
- 2-(Morpholin-4-yl)ethyl 3,5-dinitrobenzoate
Uniqueness
2-(Piperidin-1-yl)ethyl 3,5-dinitrobenzoate is unique due to the presence of two nitro groups at the 3 and 5 positions on the benzene ring, which can significantly influence its reactivity and biological activity compared to similar compounds with different substitution patterns .
Properties
Molecular Formula |
C14H17N3O6 |
---|---|
Molecular Weight |
323.30 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C14H17N3O6/c18-14(23-7-6-15-4-2-1-3-5-15)11-8-12(16(19)20)10-13(9-11)17(21)22/h8-10H,1-7H2 |
InChI Key |
FDUSFVWXBBJJQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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